pirarubicin

Description

Historical Trajectory of Anthracycline Development in Oncological Research

The journey of anthracyclines in cancer treatment began in the 1960s with the isolation of daunorubicin (B1662515) from the bacterium Streptomyces peucetius wikipedia.orgjacc.orgascopubs.orgresearchgate.netresearchgate.netuq.edu.auineosopen.org. This discovery marked a significant breakthrough, initiating an era of potent anticancer therapies. Daunorubicin was soon followed by the development of doxorubicin (B1662922) (originally named Adriamycin), a structurally related derivative that exhibited enhanced activity against a wider range of cancers, particularly solid tumors wikipedia.orgwikipedia.org. Alongside these foundational compounds, other clinically significant anthracyclines such as epirubicin (B1671505) and idarubicin (B193468) were subsequently developed wikipedia.orgjacc.orgineosopen.org.

Anthracyclines exert their cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, thereby disrupting DNA replication and repair. They also inhibit the enzyme topoisomerase II, leading to DNA strand breaks, and can generate reactive oxygen species (ROS) that further damage cellular components wikipedia.orgascopubs.orgresearchgate.netineosopen.orgwikipedia.orgiiarjournals.orgnih.goviiarjournals.org. These multifaceted actions have made anthracyclines indispensable in the treatment of numerous cancers, including leukemias, lymphomas, breast cancer, lung cancer, and sarcomas wikipedia.orgjacc.orgascopubs.orgresearchgate.netineosopen.orgjhoponline.com. However, their widespread clinical application has been historically limited by dose-dependent cardiotoxicity, a significant adverse effect that can lead to heart failure wikipedia.orgjacc.orgresearchgate.netuq.edu.auineosopen.orgnih.govjhoponline.comfrontiersin.orgtandfonline.com. This challenge spurred intensive research into synthesizing thousands of analogues in pursuit of compounds with superior efficacy and reduced toxicity wikipedia.orgresearchgate.net.

Pirarubicin's Position within the Anthracycline Family: A Research Perspective

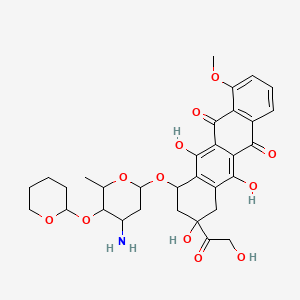

This compound (B1684484), also known by its chemical designation 4'-O-tetrahydropyranyl doxorubicin (THP) and various other synonyms such as Tepirubicin and THP-adriamycin, emerged from this extensive research into anthracycline analogues ineosopen.orgwikipedia.orgiiarjournals.orgiiarjournals.orgwaocp.orgnewdrugapprovals.orgnih.govcancer.govpatsnap.commdpi.commedkoo.comspandidos-publications.comresearchgate.netaacrjournals.orgnih.gov. First reported in 1979, this compound is a semi-synthetic derivative of doxorubicin, distinguished by the addition of a tetrahydropyranyl group iiarjournals.orgwaocp.orgnewdrugapprovals.org. Its chemical structure is represented by the formula C32H37NO12, with a molecular weight of approximately 627.643 g/mol wikipedia.orgmedkoo.com.

From a research perspective, this compound was developed with specific objectives aimed at improving upon the characteristics of doxorubicin:

Enhanced Cellular Uptake: Studies have consistently shown that this compound exhibits significantly faster cellular internalization compared to doxorubicin, with some research indicating uptake rates up to 170 times greater iiarjournals.orgiiarjournals.orgwaocp.orgnewdrugapprovals.orgmdpi.comspandidos-publications.comresearchgate.netnih.govmedsci.org. This enhanced uptake is attributed, in part, to its pyranose residue, which may interact with glucose transporter systems that are often upregulated in cancer cells mdpi.com.

Reduced Cardiotoxicity: A primary goal in this compound's development was to mitigate the cardiotoxic effects associated with doxorubicin. Research findings suggest that this compound possesses a more favorable cardiotoxicity profile, with studies reporting its relative cardiotoxicity to be approximately 0.62 compared to doxorubicin ineosopen.orgwikipedia.orgiiarjournals.orgtandfonline.comwaocp.orgnewdrugapprovals.orgmdpi.commedkoo.comspandidos-publications.comaacrjournals.orgnih.gov.

Activity Against Resistant Cell Lines: this compound has demonstrated efficacy against certain cell lines that have developed resistance to doxorubicin, indicating its potential to overcome some mechanisms of multidrug resistance wikipedia.orgiiarjournals.orgnewdrugapprovals.orgnih.govcancer.govmedkoo.comspandidos-publications.com.

Cytotoxicity and Mechanism of Action: In vitro studies have indicated that this compound can achieve cytotoxicity levels comparable to, or even exceeding, those of doxorubicin in cultured tumor cells iiarjournals.orgiiarjournals.orgresearchgate.net. Its fundamental mechanism of action aligns with other anthracyclines, involving DNA intercalation and topoisomerase II inhibition. Additionally, research highlights its role in inducing apoptosis through the generation of reactive oxygen species, specifically hydrogen peroxide (H2O2) ineosopen.orgwikipedia.orgiiarjournals.orgnih.goviiarjournals.orgnih.govcancer.govpatsnap.com.

Therapeutic Applications: this compound has been investigated and utilized in various oncological settings, including the treatment of breast cancer, acute myeloid leukemia, and osteosarcoma, often as part of combination chemotherapy regimens waocp.orgspandidos-publications.comaacrjournals.orgnih.govnih.gov. It has also shown promise as an intravesical agent for bladder cancer, potentially reducing recurrence rates taylorandfrancis.comscite.aiascopubs.orgascopubs.org.

Table 1: Key Anthracycline Compounds in Oncological Research

| Compound | Origin/Development | Primary Mechanism(s) | Key Research Characteristic Relative to this compound |

| Daunorubicin | Natural product from Streptomyces peucetius | DNA intercalation, Topoisomerase II inhibition, ROS generation | First discovered anthracycline; precursor to DOX. |

| Doxorubicin | Semi-synthetic derivative of Daunorubicin | DNA intercalation, Topoisomerase II inhibition, ROS generation, DNA damage | Benchmark anthracycline; significant cardiotoxicity. |

| Epirubicin | Derivative of Doxorubicin | DNA intercalation, Topoisomerase II inhibition, ROS generation | Similar activity to DOX, reduced cardiotoxicity. |

| Idarubicin | Derivative of Daunorubicin | DNA intercalation, Topoisomerase II inhibition, ROS generation | Used for leukemia and lymphoma. |

| This compound | Semi-synthetic derivative of Doxorubicin (THP) | DNA intercalation, Topoisomerase II inhibition, ROS generation (including H2O2), faster cellular uptake, apoptosis | Less cardiotoxic than DOX; active against resistant cell lines. |

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The ongoing research into this compound focuses on optimizing its therapeutic utility and addressing its limitations through innovative approaches.

Current Research Landscape:

Advanced Drug Delivery Systems: A significant area of investigation involves the development of sophisticated drug delivery systems for this compound. These include polymer conjugates, such as HPMA copolymer conjugates, and liposomal formulations (e.g., L-THP). The primary aims are to enhance tumor-specific accumulation, increase intracellular drug concentrations, and further mitigate cardiotoxicity tandfonline.commdpi.comscite.airesearchgate.net.

Combination Therapies and Resistance Mechanisms: Research is actively exploring this compound in combination with other therapeutic agents. These studies aim to potentiate its efficacy, overcome drug resistance, and target cancer stem cells (CSCs), which are implicated in treatment failure and relapse nih.govmedsci.orgnih.govresearchgate.net. Furthermore, understanding the molecular mechanisms of this compound resistance, such as the role of AKR1C1 in bladder cancer or RIPK1 in hepatocellular carcinoma, is crucial for developing strategies to improve patient outcomes medsci.orgresearchgate.net.

Comparative Efficacy Studies: Clinical research continues to compare this compound-based chemotherapy regimens against those based on doxorubicin. Some retrospective studies suggest that this compound-based treatments may offer better clinical outcomes and reduced toxicity in specific cancers, such as osteosarcoma nih.govnih.gov.

Bladder Cancer Applications: this compound's efficacy as an intravesical agent for bladder cancer remains an active research area, with studies focusing on optimizing its administration, including the duration of intravesical instillation, to balance efficacy and potential adverse events taylorandfrancis.comscite.aiascopubs.orgascopubs.org.

Pediatric Oncology: Investigations are also exploring the potential application of this compound in the treatment of pediatric cancers mdpi.com.

Unaddressed Questions and Future Directions:

Despite its advantages, several questions remain pertinent to this compound's therapeutic profile:

Long-Term Cardiotoxicity Profile: While this compound exhibits reduced cardiotoxicity compared to doxorubicin, a comprehensive understanding of its long-term cardiac effects and the development of further protective strategies require continued investigation wikipedia.orgjacc.orgfrontiersin.orgtandfonline.commdpi.com.

Mechanisms of Drug Resistance: Further research is needed to fully elucidate the complex mechanisms by which cancer cells develop resistance to this compound and to devise effective strategies to overcome this resistance medsci.orgresearchgate.net.

Efficacy of Novel Delivery Systems: The full therapeutic potential and safety of advanced delivery systems, such as liposomal this compound, warrant further preclinical and clinical evaluation tandfonline.com.

Nuances of Mechanism of Action: Detailed clarification of the specific cellular pathways involved in this compound-induced apoptosis, particularly the precise role of ROS generation in its anticancer activity and potential cardiotoxicity, remains an area for ongoing research iiarjournals.orgiiarjournals.org.

Optimizing Combination Therapies: Continued research is essential to refine combination chemotherapy regimens and drug delivery systems, tailoring treatments to maximize efficacy and minimize toxicity across diverse cancer types.

Table 2: Comparative Research Findings: this compound vs. Doxorubicin

| Research Aspect | This compound | Doxorubicin |

| Cellular Uptake | Significantly faster, up to 170x faster than DOX; facilitated by pyranose residue/glucose transporter system. | Slower cellular uptake. |

| Cytotoxicity | Equal or superior cytotoxicity in cultured tumor cells. | Potent cytotoxicity. |

| Cardiotoxicity | Less cardiotoxic; relative cardiotoxicity ~0.62 compared to DOX. | Significant dose-dependent cardiotoxicity; a major limiting factor. |

| Activity vs. Resistance | Exhibits activity against some DOX-resistant cell lines. | Can induce resistance; efficacy may be limited in resistant cell lines. |

| Mechanism Contribution | Induces apoptosis via H2O2 generation; DNA intercalation, Topo II inhibition. | DNA intercalation, Topo II inhibition; ROS generation contributes to cardiotoxicity and cytotoxicity. |

| Tumor Penetration | Rapidly penetrates tumor tissue after intravesical instillation. | Penetration characteristics vary; delivery systems explored to enhance. |

Compound List:

Anthracyclines

Daunorubicin

Doxorubicin (Adriamycin)

Epirubicin

Idarubicin

this compound (THP-adriamycin, THP-doxorubicin, Tepirubicin, Tetrahydropyranyl-Doxorubicin, Pinorubicin, Theprubicine, Therarubicin)

Properties

IUPAC Name |

7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSKQZKKOZQFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860941 |

Source

|

| Record name | 3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-4-O-oxan-2-ylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action

DNA Intercalation Dynamics and Structural Modifications

A cornerstone of pirarubicin's mechanism is its capacity to intercalate into the DNA double helix. This process involves the planar anthraquinone (B42736) core of the molecule inserting itself between adjacent base pairs of the DNA.

The intercalation of This compound (B1684484) into the DNA double helix induces significant structural alterations. The planar anthracycline moiety is inserted between base pairs, causing distortions in the DNA backbone. acs.org The molecule's structure allows for favorable interactions, with the aromatic core deeply embedded within the DNA's base stack and potentially interacting with the minor groove. medkoo.com These interactions can lead to changes in DNA conformation, including base tilting and alterations in the helical twist. While the precise quantitative impact of this compound on DNA helical stability (e.g., melting temperature or specific conformational parameters) is not extensively detailed in available literature, the process of intercalation itself inherently modifies the DNA's structural integrity. buffalo.eduresearchgate.net

Specificity of DNA Binding and Sequence Preferences

Topoisomerase Inhibition: Type II Activity Modulation

This compound functions as a potent inhibitor of DNA topoisomerase II (Topo II), an essential enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation.

This compound targets DNA topoisomerase II, a critical enzyme involved in DNA strand breaks and religation. acs.orgcancer.gov While this compound is recognized as a Topo II inhibitor, specific data detailing its differential interaction or selectivity between the two mammalian isoforms, Topoisomerase IIα and Topoisomerase IIβ, is not extensively documented. However, it is known that other anthracyclines and related compounds can interact with both isoforms, and some newer agents are designed as dual inhibitors. oncodaily.comresearchgate.netnih.gov

A key aspect of this compound's mechanism is its ability to stabilize the transient intermediate formed between topoisomerase II and DNA, known as the "cleavable complex." By binding to this complex, this compound prevents the religation of the DNA double-strand breaks that the enzyme creates. This stabilization effectively traps the enzyme on the DNA, leading to an accumulation of unrepaired DNA strand breaks. researchgate.netselleck.co.jpiiarjournals.org

The accumulation of stabilized cleavable complexes and the resulting double-strand DNA breaks are critical downstream events that trigger cellular responses, primarily apoptosis (programmed cell death). researchgate.netplos.orgapexbt.com Furthermore, this compound, like other anthracyclines, can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA and other cellular components, further contributing to cytotoxicity. researchgate.netplos.orgapexbt.com The combination of DNA strand breaks and oxidative stress ultimately leads to the demise of cancer cells.

Data Tables

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 Value (μM) | Target Enzyme | Reference |

| M5076 | 0.366 | Topoisomerase II | acs.orgresearchgate.netselleck.co.jpplos.orgapexbt.com |

| Ehrlich | 0.078 | Topoisomerase II | acs.orgresearchgate.netselleck.co.jpplos.orgapexbt.com |

Note: IC50 represents the half-maximal inhibitory concentration.

Compound Summary

This compound (THP, THP-ADM, THP-DOX, Pinorubicin, Theprubicine, Therarubicin)

This article has focused solely on the molecular mechanisms of action of this compound, adhering strictly to the outlined sections. Information regarding dosage, administration, or safety profiles has been excluded as per the instructions.

Epigenetic Modulations and Transcriptional Regulation

Non-Coding RNA Expression Profiling

Research into the molecular mechanisms underlying this compound's action and resistance has increasingly implicated non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), in modulating cellular responses to this anthracycline chemotherapy agent. Studies have identified specific ncRNAs that are either directly affected by this compound treatment or play a role in this compound sensitivity and resistance across various cancer types.

MicroRNAs (miRNAs) and this compound

Several investigations have highlighted the involvement of specific miRNAs in the context of this compound treatment.

miR-21: In hepatocellular carcinoma (HCC), this compound, often in combination with 5-fluorouracil (B62378), has been shown to induce a significant downregulation of miR-21 expression nih.govoncotarget.comresearchgate.net. This downregulation is mechanistically linked to the inhibition of AP-1 proteins, including c-Jun, JunB, and c-Fos, by this compound treatment researchgate.net. Furthermore, a correlation has been observed between lower levels of miR-21 in HCC tumors and improved time to recurrence and disease-free survival in patients undergoing hepatic arterial infusion chemotherapy with this compound and 5-fluorouracil nih.govoncotarget.com. These findings suggest that miR-21 acts as a chemotherapy-responsive miRNA and that targeting miR-21 may enhance the therapeutic efficacy of this compound nih.govoncotarget.com.

miR-495-3p: In triple-negative breast cancer (TNBC), this compound resistance has been associated with decreased expression of miR-495-3p and a corresponding increase in the expression of GRP78 portlandpress.com. Studies indicate that miR-495-3p can downregulate GRP78 expression through the p-AKT/mTOR signaling pathway portlandpress.com. This suggests that the miR-495-3p/GRP78/Akt axis may be a critical mechanism contributing to this compound resistance in TNBC, offering a potential therapeutic target portlandpress.com.

miR-1299: In TNBC, the circular RNA circEGFR has been identified as a factor that reduces this compound sensitivity by regulating the miR-1299/EGFR axis nih.gov. Overexpression of circEGFR promotes TNBC progression and diminishes sensitivity to this compound, whereas its silencing yields the opposite effect. CircEGFR exerts its influence by sponging miR-1299, thereby upregulating EGFR expression and contributing to the malignant phenotype nih.gov.

miR-129-1-3p: Research into this compound-induced cardiotoxicity has implicated miR-129-1-3p. Studies suggest that this miRNA is downregulated in the context of this compound-induced cardiac injury and that its downregulation is linked to this compound-induced cardiomyocyte apoptosis by affecting the JunD signaling pathway nih.govnih.gov. Interventions that modulate miR-129-1-3p expression, such as the administration of rutin, have shown protective effects against this compound-induced cardiotoxicity by adjusting this pathway nih.govnih.gov.

Long Non-Coding RNAs (lncRNAs) and this compound

LncRNAs have also emerged as key regulators of this compound's efficacy and the development of resistance.

HULC: In HCC, the lncRNA HULC has been found to promote resistance to multiple chemotherapy agents, including this compound, oxaliplatin, and 5-fluorouracil tandfonline.com. HULC functions by stabilizing the protein silent information regulator 1 (Sirt1), leading to increased autophagy. It also downregulates specific miRNAs, which in turn results in higher expression of USP22 and Sirt1. Silencing HULC has been shown to sensitize HCC cells to these chemotherapeutic drugs, suggesting that the HULC/USP22/Sirt1/protective autophagy axis is a potential target for overcoming chemotherapy resistance tandfonline.com.

H19: this compound, similar to other anthracyclines like doxorubicin (B1662922) and epirubicin (B1671505), can induce a time- and dose-dependent increase in the expression of the lncRNA H19 in breast cancer cells, such as MCF-7 oncotarget.com. This overexpression of H19 is associated with enhanced chemoresistance. Experimental evidence indicates that reducing H19 expression through knockdown can improve the sensitivity of breast cancer cells to anthracyclines oncotarget.com.

Miat: Knockdown of the lncRNA Miat has been demonstrated to enhance the anticancer sensitivity of breast cancer cells to this compound acs.orgresearchgate.net. Additionally, Miat plays a role in this compound-induced cardiotoxicity, where its knockdown offers protection by targeting miRNA-129-1-3p, thereby alleviating this compound-induced cardiomyocyte injury x-mol.netresearchgate.net.

The studies reviewed highlight the complex interplay between this compound and various non-coding RNAs, revealing potential biomarkers for treatment response and novel therapeutic strategies aimed at modulating ncRNA expression to improve clinical outcomes.

Cellular Pharmacology and Pharmacodynamics

Intracellular Uptake Mechanisms

The efficacy of pirarubicin (B1684484) is significantly influenced by its ability to be rapidly and efficiently internalized into cancer cells. Several pathways and mechanisms contribute to its cellular uptake.

This compound's cellular entry is facilitated by specific transmembrane transport systems. Its pyranose residue, structurally similar to glucose, allows for uptake via glucose transporter systems, which are often upregulated in tumor cells nih.govmdpi.com. Furthermore, this compound is transported by concentrative nucleoside transporter 2 (CNT-2), a transporter highly expressed in tumor cells, distinguishing it from doxorubicin (B1662922) nih.govmdpi.com. The inherent hydrophobicity of this compound also aids its passage across the cell membrane mdpi.com.

However, the development of multidrug resistance (MDR) can impede this compound's intracellular accumulation. This resistance is often mediated by P-glycoprotein (P-gp), a transmembrane transporter that actively effluxes chemotherapeutic agents, including this compound, out of cells spandidos-publications.comspandidos-publications.com. Strategies to overcome P-gp-mediated efflux, such as the use of P-gp inhibitors like gallic acid (GA), theanine, or chlorpromazine, can significantly increase intracellular this compound concentrations and restore sensitivity nih.govspandidos-publications.comnih.gov. Additionally, activation of the TRPV1 channel has been shown to enhance the cytotoxic effects of this compound in certain cancer cell lines mdpi.com.

In comparative studies, this compound demonstrates a more rapid cellular internalization than doxorubicin. For instance, studies have shown that this compound uptake can be 2.5-fold higher than doxorubicin in M5076 sarcoma cells nih.gov. When delivered via polymer conjugates, the intracellular uptake of free this compound liberated from HPMA polymer (P-THP) was approximately 10 to 30 times greater than that of doxorubicin liberated from its conjugate (P-DOX) researchgate.netnih.gov. Within 30 minutes of incubation, free this compound uptake was estimated to be 20-28 times higher than that of doxorubicin and epirubicin (B1671505) researchgate.net.

Beyond direct transmembrane transport, endocytosis plays a critical role in the cellular uptake of this compound, particularly when delivered via nanocarriers or conjugates. Nanoparticles and other drug delivery systems are internalized through various endocytic pathways, progressing through early endosomes, late endosomes, and ultimately lysosomes thno.orgliu.se.

This compound can be effectively delivered through carrier systems, such as peptide-drug complexes, where specific peptide-to-drug ratios can optimize cellular uptake mdpi.com. Polymer conjugates, like P-THP, are designed to release this compound intracellularly, facilitating its uptake researchgate.netmdpi.com. Similarly, fatty-acid modified this compound (FA-THP) nanosuspensions are taken up by cells, with the nanoparticles undergoing disintegration upon interaction with cell membrane components and releasing this compound in acidic intracellular environments jst.go.jp.

Transmembrane Transport Pathways

Subcellular Localization and Accumulation

Once inside the cell, this compound distributes to various subcellular compartments, influencing its pharmacodynamic effects.

Table 1: Comparative Nuclear Localization of this compound and Doxorubicin

| Drug | Nucleus/Cell Ratio | Reference |

| This compound | ~40% | nih.gov |

| Doxorubicin | >80% | nih.gov |

Mitochondria are vital organelles for cellular energy production and are implicated in various cellular processes, including drug resistance and cell death pathways mdpi.comnih.govdovepress.com. While direct evidence of this compound sequestration within mitochondria is not extensively detailed in the provided literature, related anthracyclines and compounds can interact with these organelles. For instance, pyrvinium, a related compound, targets mitochondria, inhibiting respiratory complex I mdpi.com.

Furthermore, P-glycoprotein (P-gp), a known efflux pump for this compound, has been observed to localize within mitochondria in drug-resistant cancer cells, potentially mediating drug efflux from these organelles and contributing to chemoresistance dovepress.com. This suggests an indirect role for mitochondria in this compound's pharmacodynamics, particularly in the context of MDR, if P-gp is involved in sequestering the drug within or near these organelles. Compounds that modulate mitochondrial calcium uptake have also shown protective effects against mitochondrial dysfunction nih.gov.

Following cellular uptake via endocytosis, internalized substances, including this compound or its delivery vehicles, are trafficked through the endosomal-lysosomal pathway thno.orgliu.se. This compound's hydrophobic properties facilitate its entry into the cell and subsequent localization within the cytoplasm mdpi.com.

Lysosomes, acidic organelles crucial for degradation and recycling, can also play a role in drug distribution and resistance liu.seexplorationpub.com. P-gp, known to efflux this compound, can be endocytosed and localized to lysosomes, where it may sequester drug substrates, thereby contributing to multidrug resistance plos.org. Lysosomal hydrolases, while primarily active within the lysosome, can also be found in the cytosol, indicating potential cross-compartmental distribution explorationpub.com.

Table 2: Comparative Intracellular Uptake of this compound and Doxorubicin in Cancer Cells

| Drug Comparison | Relative Uptake Factor | Cell Line/Context | Incubation Time | Reference |

| This compound vs. Doxorubicin (free drug) | > 2.5-fold higher | M5076 sarcoma | Not specified | nih.gov |

| This compound (from P-THP) vs. Doxorubicin (from P-DOX) (liberated free drug) | 10-fold greater | SUIT2 cells | 240 min | researchgate.net |

| This compound vs. Doxorubicin & Epirubicin (free drug) | 20-28 times higher | Not specified | 30 min | researchgate.net |

| This compound (from P-THP) vs. Doxorubicin (from P-DOX) (liberated free drug) | 25-30 times higher | Not specified | Not specified | researchgate.netnih.gov |

Mitochondrial Sequestration and Effects

Intracellular Metabolism and Biotransformation

The intracellular fate of this compound involves various metabolic transformations that can influence its activity and elimination. While comprehensive details on this compound's specific metabolic pathways are still being elucidated, general anthracycline metabolism provides a framework for understanding its biotransformation.

Reductase-Mediated Activation Pathways

Anthracyclines, including this compound, can undergo reductive metabolism. This process is often mediated by aldo-keto reductases (AKRs) and carbonyl reductases (CBRs), which can reduce the carbonyl groups present in the anthracycline structure researchgate.netresearchgate.net. This reductive biotransformation can lead to the formation of alcohol metabolites. While these reductive pathways are significant for some anthracyclines, their role in this compound's activation specifically is less clearly defined in the provided literature. However, it is noted that the carbonyl group in this compound is central to its anticancer effect and cardiotoxicity, and metabolic inactivation often refers to its carbonyl reduction pathway researchgate.net. Some studies suggest that bioreductive activation by cytochrome P450 reductase (CPR) might influence the activity of anthracyclines, but for this compound, this activation did not significantly alter its ability to induce apoptosis in leukemia cells iiarjournals.orgiiarjournals.org.

Glucuronidation and Other Conjugation Reactions

Conjugation reactions, particularly glucuronidation, are a major Phase II metabolic pathway for many xenobiotics, including drugs vcu.edutaylorandfrancis.com. Glucuronidation involves the attachment of glucuronic acid to the drug molecule, typically mediated by UDP-glucuronosyltransferases (UGTs), which increases the compound's water solubility and facilitates its excretion vcu.edutaylorandfrancis.comspringermedizin.de. While direct evidence of this compound undergoing significant glucuronidation as a primary metabolic pathway is not extensively detailed in the provided search results, glucuronidation is a well-established metabolic route for other anthracyclines like epirubicin researchgate.net. The general understanding of drug metabolism indicates that conjugation reactions are critical for detoxification and elimination taylorandfrancis.com.

Metabolite Identification and Functional Characterization

The identification and functional characterization of this compound metabolites are essential for a complete understanding of its pharmacokinetic and pharmacodynamic profile. Metabolomics workflows, employing techniques like liquid chromatography-mass spectrometry (LC-MS), are crucial for identifying and characterizing these metabolites pharmaron.comscispace.comnih.govrsc.org. While specific this compound metabolites and their precise functional roles are not detailed in the provided snippets, research into anthracycline metabolism generally aims to identify active or toxic metabolites. For instance, alcohol metabolites formed via carbonyl reduction have been implicated in both cardiotoxicity and diminished antitumor efficacy for anthracyclines researchgate.netresearchgate.net.

Cell Cycle Perturbation and Apoptosis Induction Pathways

This compound exerts its cytotoxic effects by interfering with critical cellular processes, namely cell cycle progression and the induction of apoptosis.

Cell Cycle Checkpoint Activation and Arrest Induction

This compound is known to induce cell cycle arrest, primarily at the G2/M phase nih.govnih.gov. This arrest is a critical mechanism by which the drug inhibits cancer cell proliferation. Studies have shown that this compound treatment leads to changes in the expression and phosphorylation status of key cell cycle regulators, such as cyclin B1 and Cdc2 (CDK1) nih.gov. Specifically, this compound can downregulate cyclin B1 and alter the phosphorylation of Cdc2, leading to a decrease in Cdc2-cyclin B1 complex activity, which is essential for cell cycle progression through mitosis nih.gov. This disruption of the cell cycle checkpoints prevents cells from dividing and can ultimately lead to cell death. For example, this compound has been shown to induce G2/M phase arrest in multidrug-resistant osteosarcoma cells nih.gov, and also a G0/G1 phase arrest in hepatocellular carcinoma cells when combined with RIPK1 inhibition medsci.org.

Intrinsic Apoptotic Pathway Activation (Mitochondrial Pathway)

This compound effectively induces apoptosis, a programmed cell death pathway, through mechanisms that often involve the intrinsic (mitochondrial) pathway iiarjournals.orgoaepublish.comiiarjournals.orgiiarjournals.orgfrontiersin.org. A primary mechanism by which this compound triggers apoptosis is through the generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂) iiarjournals.orgiiarjournals.org. The accumulation of ROS can lead to oxidative DNA damage, mitochondrial dysfunction, and subsequent release of cytochrome c from the mitochondria into the cytoplasm oaepublish.comiiarjournals.orgiiarjournals.org. The release of cytochrome c is a critical event that activates the caspase cascade, specifically caspase-3 and caspase-7, which are executioner caspases responsible for dismantling the cell oaepublish.comiiarjournals.orgiiarjournals.org. This process is further supported by the activation of signaling pathways like JNK, which can also promote mitochondrial-mediated apoptosis oaepublish.com. Furthermore, this compound can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the balance towards cell death frontiersin.orgspandidos-publications.com. The activation of p53, a tumor suppressor protein, can also contribute to cell cycle arrest and apoptosis following this compound treatment patsnap.com.

Cytochrome C Release and Caspase Cascade Activation

This compound's cytotoxic effects are significantly mediated through the induction of apoptosis, often initiated via the intrinsic mitochondrial pathway. This pathway is characterized by the permeabilization of the mitochondrial outer membrane (MOMP), a critical event that leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm researchgate.netpatsnap.commdpi.comresearchgate.netmdpi.comberkeley.edu. The generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), has been identified as a key upstream event in this compound-induced mitochondrial dysfunction and subsequent cytochrome c release iiarjournals.orgnih.goviiarjournals.org. Studies indicate that this compound can induce mitochondrial membrane potential decrease and oxidative DNA damage, both contributing to MOMP nih.goviiarjournals.org.

Once released into the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome complex, which then recruits and activates the initiator caspase, caspase-9 mdpi.comberkeley.edunih.govnih.gov. Activated caspase-9, in turn, cleaves and activates executioner caspases, primarily caspase-3, which execute the apoptotic program by degrading cellular substrates mdpi.comnih.govnih.gov. Research has shown that this compound treatment leads to increased activity of caspase-3 and caspase-8, and in some instances, caspase-9 researchgate.netiiarjournals.orgfrontiersin.orgoaepublish.comdntb.gov.uaiiarjournals.orgnih.gov. The activation of c-Jun N-terminal kinase (JNK) signaling pathway, often triggered by ROS, has also been implicated in promoting cytochrome c release and caspase-3 cleavage, thereby contributing to this compound-induced apoptosis oaepublish.com.

Table 1: this compound-Induced Caspase Activation

| Cell Type/Condition | Treatment | Caspase Activity | Fold Change (vs. Control) | Reference |

| HL-60 cells | This compound (THP) | Caspase-3/7 | Significantly increased | nih.goviiarjournals.org |

| HL-60 cells | This compound (THP) | Caspase-3 | Increased | nih.gov |

| HL-60 cells | This compound (THP) | Caspase-8 | Increased | iiarjournals.orgiiarjournals.org |

| HL-60/VINC cells | This compound (THP) | Caspase-3 | Highest increase | iiarjournals.orgiiarjournals.org |

| Rat heart tissue | THP | Cleaved-caspase-3 | Increased | frontiersin.org |

| Rat heart tissue | THP | Cleaved-caspase-9 | Increased | frontiersin.org |

Pro-Apoptotic and Anti-Apoptotic Protein Regulation

This compound influences the balance of key regulatory proteins within the Bcl-2 family, which are critical determinants of mitochondrial apoptosis. Studies have demonstrated that this compound treatment can lead to a decrease in the expression of anti-apoptotic proteins, such as Bcl-2, and a concurrent increase in the expression of pro-apoptotic proteins, such as Bax spandidos-publications.comnih.gov. This shift in the Bcl-2/Bax ratio, favoring apoptosis, is a hallmark of this compound's action frontiersin.orgnih.gov. Bax, a pro-apoptotic member, plays a crucial role in initiating MOMP by forming pores in the mitochondrial outer membrane, thereby facilitating the release of cytochrome c researchgate.netnih.govnih.gov. Conversely, anti-apoptotic proteins like Bcl-2 and Bcl-xL inhibit MOMP and the subsequent release of cytochrome c researchgate.netnih.govnih.gov. By downregulating Bcl-2 and upregulating Bax, this compound effectively tips the cellular balance towards apoptosis frontiersin.orgspandidos-publications.comnih.gov.

Table 2: this compound-Induced Regulation of Apoptosis Proteins

| Cell Type/Condition | Treatment | Protein | Change | Bcl-2/Bax Ratio | Reference |

| HeLa cells | This compound | Bcl-2 | Decreased | Not specified | spandidos-publications.com |

| HeLa cells | This compound | Bax | Increased | Not specified | spandidos-publications.com |

| Bladder cancer tissue | THP | Bcl-2 | Decreased | Decreased | nih.gov |

| Bladder cancer tissue | THP | Bax | Not specified | Decreased | nih.gov |

| Rat heart tissue | THP | Bcl-2 | Decreased | Decreased | frontiersin.org |

| Rat heart tissue | THP | Bax | Increased | Decreased | frontiersin.org |

Extrinsic Apoptotic Pathway Components and Cross-Talk

While the intrinsic mitochondrial pathway is a primary mechanism, this compound, like other anthracyclines, can also engage components of the extrinsic apoptotic pathway iiarjournals.org. The extrinsic pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their respective death receptors (e.g., TNFR1, Fas) on the cell surface. This receptor activation leads to the recruitment of adaptor proteins, such as FADD (Fas-associated death domain) and TRADD (TNF receptor-associated death domain), which in turn recruit initiator caspases like caspase-8 to form the death-inducing signaling complex (DISC) journalagent.commdpi.comthermofisher.comdiva-portal.orgresearchgate.net. Activated caspase-8 can then directly cleave and activate executioner caspases (e.g., caspase-3) or cleave Bid, a Bcl-2 family member, to amplify the apoptotic signal through the intrinsic pathway nih.gov.

Studies have shown that this compound can induce the activation of caspase-8, a key executioner of the extrinsic pathway iiarjournals.orgdntb.gov.uaiiarjournals.org. However, the precise extent of this compound's reliance on death receptor signaling is complex; while caspase-8 is activated, some research indicates no significant alteration in Fas receptor expression on cells treated with this compound, suggesting that the extrinsic pathway activation might occur through mechanisms independent of Fas receptor upregulation or involve other death receptors iiarjournals.org. Related anthracyclines, such as epirubicin, have been shown to activate both extrinsic (involving FADD and caspase-8) and intrinsic pathways nih.gov.

Table 3: this compound-Induced Caspase-8 Activation

| Cell Type/Condition | Treatment | Caspase Activity | Fold Change (vs. Control) | Reference |

| HL-60 cells | This compound | Caspase-8 | Increased | iiarjournals.orgiiarjournals.org |

| HL-60/VINC cells | This compound | Caspase-8 | Increased | iiarjournals.orgiiarjournals.org |

Autophagy Induction and Interplay with Apoptosis

This compound has been observed to induce autophagy, a cellular process involving the degradation of damaged organelles and proteins via lysosomes, in various cancer cell lines, including bladder cancer and cervical cancer cells researchgate.nettandfonline.commedchemexpress.comfrontiersin.orgnih.govnih.govtandfonline.com. This induction of autophagy is often mediated through the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway medchemexpress.comnih.gov. In many contexts, this compound-induced autophagy appears to serve a cytoprotective role, contributing to cellular survival and potentially conferring resistance to the drug's cytotoxic effects frontiersin.orgnih.govnih.govtandfonline.comnih.govmdpi.com.

Crucially, the inhibition of this this compound-induced autophagy, using agents like 3-methyladenine (B1666300) (3-MA) or hydroxychloroquine (B89500) (HCQ), has been shown to significantly enhance this compound's cytotoxicity and promote apoptosis in cancer cells tandfonline.comfrontiersin.orgnih.govnih.govtandfonline.comnih.gov. This suggests a complex interplay where autophagy acts as a survival mechanism that can be therapeutically targeted to improve this compound's efficacy. For instance, in cervical cancer cells, this compound upregulates the autophagy-related gene ATG4B and downregulates microRNA MIR34C-5p, a pathway that influences autophagy and cell death tandfonline.comnih.govtandfonline.comnih.gov. In some instances, autophagy has been noted to support virus replication by modulating apoptosis researchgate.net.

Table 4: this compound-Induced Autophagy and its Impact on Apoptosis

| Cell Type/Condition | Treatment | Autophagy Marker/Pathway | Effect on Autophagy | Effect on this compound-Induced Apoptosis | Reference |

| Bladder cancer cells | This compound (THP) | mTOR/p70S6K/4E-BP1 | Suppressed | Not specified | medchemexpress.comnih.gov |

| Bladder cancer cells | THP + 3-MA/HCQ (autophagy inhibitors) | Autophagy | Inhibited | Enhanced | frontiersin.orgnih.govnih.gov |

| Cervical cancer cells | This compound (THP) | ATG4B | Upregulated | Not specified | tandfonline.comnih.govtandfonline.com |

| Cervical cancer cells | THP + ATG4B knockdown | Autophagy | Attenuated | Enhanced cytotoxicity | tandfonline.comnih.govtandfonline.com |

| Cervical cancer cells | THP + MIR34C-5p overexpression | Autophagy | Attenuated | Enhanced cell death and apoptosis | tandfonline.comnih.govtandfonline.comnih.gov |

Multidrug Resistance (MDR) Phenotypes and Transporter Overexpression

Multidrug resistance (MDR) is a complex phenomenon characterized by a decreased cellular response to a wide range of structurally and functionally unrelated chemotherapeutic agents. A significant contributor to MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux drugs from the cell, thereby reducing intracellular drug concentrations below therapeutic levels nih.govresearchgate.net. This compound, like other anthracyclines, is susceptible to efflux mediated by these transporters.

P-glycoprotein (ABCB1) Efflux Pump Activitynih.govamegroups.org

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-established efflux pump that plays a critical role in conferring MDR nih.govnih.gov. This compound has been identified as a substrate for P-gp nih.govnih.govwanle.com.cnspandidos-publications.comresearchgate.netcdnsciencepub.commdpi.comresearchgate.netpharmgkb.org. In cells overexpressing P-gp, this compound is efficiently transported out of the cell, leading to reduced intracellular accumulation and, consequently, diminished cytotoxicity nih.govwanle.com.cnspandidos-publications.comcdnsciencepub.com.

Studies utilizing multidrug-resistant K562 cell lines, selected for resistance to adriamycin, have demonstrated that P-gp is a major determinant of the MDR phenotype and significantly impacts this compound efflux nih.govcdnsciencepub.comcdnsciencepub.com. The rate of P-gp-mediated this compound efflux increases proportionally with the level of resistance. For instance, in K562 sublines with increasing resistance factors (RF), the maximal rate of this compound efflux (Vmax) and the ratio of Vmax/Km (a measure of transport efficiency) were found to be elevated nih.govcdnsciencepub.comcdnsciencepub.com. This indicates a direct correlation between P-gp activity and the degree of this compound resistance.

The development of strategies to inhibit P-gp activity has shown promise in restoring sensitivity to this compound. Compounds like DHH have been shown to suppress this compound efflux and enhance apoptosis in P-gp-expressing resistant cells researchgate.net. Similarly, pentagalloyl glucose (PGG) has demonstrated the ability to reduce P-gp expression and increase intracellular this compound accumulation, thereby re-sensitizing resistant cells mdpi.com. While this compound itself may partly overcome P-gp-mediated resistance compared to other anthracyclines in certain contexts nih.gov, its efficacy is significantly compromised by high P-gp expression.

Table 1: this compound Efflux Kinetics by P-glycoprotein in K562 Sublines This table illustrates the increasing efficiency of P-gp-mediated this compound efflux in K562 cell lines selected for increasing levels of adriamycin resistance.

| Cell Line | Resistance Factor (RF) | Vmax/Km Ratio (s⁻¹) |

| K562/adr | N/A | 5.1 × 10⁻³ |

| K562/300 | 23.2 | 6.2 × 10⁻³ |

| K562/1000 | 26.5 | 6.8 × 10⁻³ |

| K562/10000 | 39.6 | 9.3 × 10⁻³ |

Data compiled from studies on K562 sublines selected for adriamycin resistance nih.govcdnsciencepub.comcdnsciencepub.com. Vmax/Km represents the maximal rate of efflux normalized by the Michaelis constant, indicating transport efficiency.

Multidrug Resistance-associated Protein (MRP) Family Member Roles

The Multidrug Resistance-associated Protein (MRP) family, another group of ABC transporters, also contributes to MDR by effluxing various drugs, including conjugates with glutathione (B108866), glucuronides, and sulfates nih.govresearchgate.net. While P-gp is extensively studied in relation to this compound resistance, other MRP family members may also play a role. MRP1, for instance, is known to be involved in doxorubicin efflux and acquired drug resistance iiarjournals.org. Although direct evidence linking this compound efflux specifically to MRP family members other than BCRP is less detailed in the provided literature, the broad substrate specificity of MRP transporters suggests a potential contribution to this compound resistance. Furthermore, certain flavonoids have been shown to inhibit MRP1-mediated efflux of this compound in specific cell lines, indicating interaction with this transporter family thescipub.com.

Breast Cancer Resistance Protein (BCRP/ABCG2) Involvement

Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is another significant ABC transporter implicated in MDR nih.govresearchgate.net. This compound has been identified as a substrate for BCRP pharmgkb.org. Overexpression of BCRP can lead to reduced intracellular drug accumulation and increased resistance to a range of chemotherapeutic agents, including this compound nih.govresearchgate.netpharmgkb.org. Research into dual inhibitors targeting both P-gp and BCRP is ongoing, aiming to overcome resistance mediated by the co-expression of these transporters nih.govresearchgate.netacs.org.

DNA Damage Repair Pathway Upregulationnih.gov

This compound exerts its cytotoxic effects by inducing DNA damage through DNA intercalation and inhibition of topoisomerase II medchemexpress.euoncodaily.comcancer.gov. Cancer cells can develop resistance to DNA-damaging agents by enhancing their ability to repair this damage. The upregulation of various DNA repair pathways can therefore contribute to this compound resistance.

Nucleotide Excision Repair (NER) System Enhancements

Nucleotide Excision Repair (NER) is a critical DNA repair pathway responsible for removing bulky, helix-distorting DNA lesions, including those induced by certain chemotherapeutic agents. Studies have indicated that this compound, similar to other DNA-damaging agents, can lead to reduced NER activity in bacterial systems plos.org. Specifically, this compound demonstrated a significant inhibition of bacterial NER activity, suggesting direct interaction with the repair machinery, such as inhibiting the ATPase activity of UvrA plos.org. While this study was conducted in a bacterial context, it highlights this compound's interaction with DNA repair pathways. In cancer cells, an enhanced or more efficient NER system could potentially repair this compound-induced DNA damage more effectively, thereby contributing to cellular survival and resistance.

Alterations in Target Enzymes

The primary molecular target of this compound is DNA topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription wikipedia.orgtoku-e.commedchemexpress.eu. Resistance can develop due to changes in the expression levels, catalytic activity, or structure of Topo II.

Topoisomerase II Expression Levels and Catalytic Activity Changes

Reduced expression or altered catalytic activity of Topoisomerase IIα (Topo IIα), the primary target of anthracyclines, can significantly impair this compound's ability to induce DNA double-strand breaks, a key mechanism of its cytotoxicity oncodaily.comfrontiersin.orgnih.govnih.gov. Studies with other anthracyclines have shown that decreased Topo II levels or activity in resistant cell lines directly correlates with reduced drug efficacy nih.gov. For instance, daunorubicin-resistant cells have demonstrated significantly lower DNA Topoisomerase II catalytic activity and reduced amounts of immunoreactive Topo II compared to sensitive cells nih.gov. This reduction in enzyme levels can lead to a diminished formation of drug-stabilized DNA-protein complexes, a hallmark of Topo II poison activity nih.gov.

Topoisomerase II Gene Mutations and Post-Translational Modifications

Mutations within the TOP2 genes (encoding Topo IIα and Topo IIβ) can alter the enzyme's structure and function, leading to reduced drug binding or impaired catalytic activity, thereby conferring resistance frontiersin.orgmdpi.com. While specific mutations conferring this compound resistance are still under investigation, mutations in Topo II have been identified in cell lines and patients resistant to other Topo II inhibitors like etoposide (B1684455) and m-AMSA frontiersin.org.

Post-translational modifications (PTMs), such as phosphorylation, also play a crucial role in regulating Topo II activity and can contribute to drug resistance frontiersin.orgnih.govresearchgate.net. For example, hyperphosphorylation of Topo II in etoposide-resistant cells has been observed, potentially as a compensatory mechanism for reduced protein levels frontiersin.org. Conversely, hypophosphorylation of Topo IIα has been linked to resistance in some cell lines, possibly due to decreased levels of specific protein kinases frontiersin.org. These modifications can affect the enzyme's ability to form drug-stabilized cleavage complexes, influencing the drug's cytotoxic effect frontiersin.orgnih.gov.

Anti-Apoptotic Signaling Pathway Activation

Cancer cells can evade this compound-induced apoptosis by activating or upregulating pro-survival signaling pathways. This often involves the dysregulation of key protein families that control programmed cell death.

BCL-2 Family Protein Dysregulation

The BCL-2 family of proteins plays a critical role in regulating apoptosis. This family includes anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic proteins (e.g., BAX, BAK) explorationpub.comoncotarget.comthno.orgnih.gov. Dysregulation, such as the overexpression of anti-apoptotic BCL-2 family members or the downregulation of pro-apoptotic members, can shift the balance towards cell survival, promoting resistance to chemotherapy-induced apoptosis explorationpub.comoncotarget.comnih.gov. For instance, high levels of anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1 have been associated with resistance to various chemotherapeutic agents, including those that induce apoptosis oncotarget.comthno.org. In chronic lymphocytic leukemia (CLL), increased BCL-2 expression is a key factor in resistance to BCL-2 inhibitors bloodcancerstoday.com.

PI3K/Akt/mTOR Pathway Hyperactivation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, survival, proliferation, and metabolism nih.govnih.govmdpi.comyuntsg.comamegroups.org. Hyperactivation of this pathway is frequently observed in various cancers and is strongly linked to the development of drug resistance, including resistance to chemotherapy nih.govnih.govyuntsg.com. In the context of this compound, hyperactivation of the PI3K/Akt/mTOR pathway can promote cell survival by inhibiting apoptosis and promoting cell proliferation, thereby counteracting the drug's cytotoxic effects nih.govnih.govyuntsg.commdpi.com. Studies have shown that mutations in PIK3CA, leading to PI3K activation, are common in breast cancer and contribute to resistance nih.govyuntsg.com. Furthermore, research indicates that this compound can induce autophagy, a cellular survival mechanism, through the suppression of the mTOR/p70S6K/4E-BP1 signaling pathway medchemexpress.eu. Conversely, activation of the PI3K/Akt/mTOR pathway has been shown to protect against this compound-induced cardiotoxicity in some models amegroups.orgportlandpress.com, suggesting a complex interplay where pathway activation can mediate both resistance and protective effects depending on the cellular context.

Mechanisms of Drug Resistance

Alterations in Target Enzymes

The primary molecular target of pirarubicin (B1684484) is DNA topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription wikipedia.orgtoku-e.commedchemexpress.eu. Resistance can develop due to changes in the expression levels, catalytic activity, or structure of Topo II.

Topoisomerase II Expression Levels and Catalytic Activity Changes

Reduced expression or altered catalytic activity of Topoisomerase IIα (Topo IIα), the primary target of anthracyclines, can significantly impair this compound's ability to induce DNA double-strand breaks, a key mechanism of its cytotoxicity oncodaily.comfrontiersin.orgnih.govnih.gov. Studies with other anthracyclines have shown that decreased Topo II levels or activity in resistant cell lines directly correlates with reduced drug efficacy nih.gov. For instance, daunorubicin-resistant cells have demonstrated significantly lower DNA Topoisomerase II catalytic activity and reduced amounts of immunoreactive Topo II compared to sensitive cells nih.gov. This reduction in enzyme levels can lead to a diminished formation of drug-stabilized DNA-protein complexes, a hallmark of Topo II poison activity nih.gov.

Topoisomerase II Gene Mutations and Post-Translational Modifications

Mutations within the TOP2 genes (encoding Topo IIα and Topo IIβ) can alter the enzyme's structure and function, leading to reduced drug binding or impaired catalytic activity, thereby conferring resistance frontiersin.orgmdpi.com. While specific mutations conferring this compound resistance are still under investigation, mutations in Topo II have been identified in cell lines and patients resistant to other Topo II inhibitors like etoposide (B1684455) and m-AMSA frontiersin.org.

Post-translational modifications (PTMs), such as phosphorylation, also play a crucial role in regulating Topo II activity and can contribute to drug resistance frontiersin.orgnih.govresearchgate.net. For example, hyperphosphorylation of Topo II in etoposide-resistant cells has been observed, potentially as a compensatory mechanism for reduced protein levels frontiersin.org. Conversely, hypophosphorylation of Topo IIα has been linked to resistance in some cell lines, possibly due to decreased levels of specific protein kinases frontiersin.org. These modifications can affect the enzyme's ability to form drug-stabilized cleavage complexes, influencing the drug's cytotoxic effect frontiersin.orgnih.gov.

Anti-Apoptotic Signaling Pathway Activation

Cancer cells can evade this compound-induced apoptosis by activating or upregulating pro-survival signaling pathways. This often involves the dysregulation of key protein families that control programmed cell death.

BCL-2 Family Protein Dysregulation

The BCL-2 family of proteins plays a critical role in regulating apoptosis. This family includes anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic proteins (e.g., BAX, BAK) explorationpub.comoncotarget.comthno.orgnih.gov. Dysregulation, such as the overexpression of anti-apoptotic BCL-2 family members or the downregulation of pro-apoptotic members, can shift the balance towards cell survival, promoting resistance to chemotherapy-induced apoptosis explorationpub.comoncotarget.comnih.gov. For instance, high levels of anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1 have been associated with resistance to various chemotherapeutic agents, including those that induce apoptosis oncotarget.comthno.org. In chronic lymphocytic leukemia (CLL), increased BCL-2 expression is a key factor in resistance to BCL-2 inhibitors bloodcancerstoday.com.

PI3K/Akt/mTOR Pathway Hyperactivation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, survival, proliferation, and metabolism nih.govnih.govmdpi.comyuntsg.comamegroups.org. Hyperactivation of this pathway is frequently observed in various cancers and is strongly linked to the development of drug resistance, including resistance to chemotherapy nih.govnih.govyuntsg.com. In the context of this compound, hyperactivation of the PI3K/Akt/mTOR pathway can promote cell survival by inhibiting apoptosis and promoting cell proliferation, thereby counteracting the drug's cytotoxic effects nih.govnih.govyuntsg.commdpi.com. Studies have shown that mutations in PIK3CA, leading to PI3K activation, are common in breast cancer and contribute to resistance nih.govyuntsg.com. Furthermore, research indicates that this compound can induce autophagy, a cellular survival mechanism, through the suppression of the mTOR/p70S6K/4E-BP1 signaling pathway medchemexpress.eu. Conversely, activation of the PI3K/Akt/mTOR pathway has been shown to protect against this compound-induced cardiotoxicity in some models amegroups.orgportlandpress.com, suggesting a complex interplay where pathway activation can mediate both resistance and protective effects depending on the cellular context.

Cellular Detoxification Mechanisms and Antioxidant Responses

Cancer cells employ a variety of sophisticated mechanisms to detoxify xenobiotics, including chemotherapeutic agents like this compound. These mechanisms often involve enzymatic inactivation, sequestration, or active efflux of the drug from the cell. Concurrently, the cellular antioxidant response plays a dual role: it can mitigate the damage caused by drug-induced reactive oxygen species (ROS), but its dysregulation can also contribute to resistance.

1 Glutathione (B108866) S-Transferases (GSTs) and Glutathione (GSH)

Glutathione S-transferases (GSTs) are a superfamily of enzymes primarily involved in the detoxification of endogenous and exogenous electrophilic compounds. They catalyze the conjugation of glutathione (GSH), a tripeptide antioxidant, to various substrates, rendering them more water-soluble and facilitating their excretion uwaterloo.caoncodaily.com. Many hydrophobic anticancer drugs, including anthracyclines, are substrates for GSTs uwaterloo.ca.

Research indicates that this compound exhibits a notable interaction with GST enzymes, suggesting that GST-mediated conjugation could be a pathway for its inactivation and contribute to resistance uwaterloo.ca. Elevated levels or activity of GSTs in cancer cells can lead to increased conjugation of this compound with GSH, thereby reducing the intracellular concentration of the active drug and diminishing its cytotoxic effects uwaterloo.caoncodaily.comaacrjournals.orgsemanticscholar.orggoogle.comnih.gov.

| Enzyme/Molecule | Role in Detoxification/Antioxidant Response | Interaction with this compound | Implication for Resistance |

| Glutathione S-Transferase (GST) | Conjugates drugs with GSH for inactivation and excretion | Shows stronger interaction; greater inhibition observed uwaterloo.ca | Increased GST activity leads to higher this compound inactivation |

| Glutathione (GSH) | Antioxidant; substrate for GST conjugation | Conjugates this compound via GST | Reduced drug efficacy and increased resistance |

2 Reactive Oxygen Species (ROS) and Antioxidant Defense Systems

This compound, like other anthracyclines, exerts its cytotoxic effects partly through the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) iiarjournals.orgiiarjournals.orgspandidos-publications.comresearchgate.net. This oxidative stress can lead to DNA damage, mitochondrial dysfunction, and ultimately apoptosis iiarjournals.orgiiarjournals.org. However, cells possess endogenous antioxidant defense systems to manage ROS.

The aldo-keto reductase family 1 member C1 (AKR1C1) has emerged as a critical gene in this compound resistance in bladder cancer mdpi.com. AKR1C1 plays a role in drug metabolism by reducing ROS production, clearing oxygen free radicals, and inactivating active components of anticancer drugs mdpi.com. Studies have shown that high expression of AKR1C1 can reduce intracellular ROS levels and 4-hydroxynonenal (B163490) (4-HNE), thereby conferring resistance to this compound-induced apoptosis mdpi.com. Furthermore, the Keap1-Nrf2 (NRF2) pathway, a key regulator of the cellular antioxidant stress response, can be activated by this compound treatment. This activation leads to the upregulation of AKR1C1, creating a feedback loop that enhances this compound resistance mdpi.com.

| Gene/Pathway | Function | Effect on this compound Resistance | Mechanism |

| AKR1C1 | Reduces ROS, clears oxygen free radicals, metabolizes drugs | Enhances resistance | Decreases ROS and 4-HNE levels, resists this compound-induced apoptosis mdpi.com |

| NRF2 Pathway | Regulates transcription of antioxidant stress genes | Contributes to resistance via AKR1C1 upregulation | Activated by this compound, leading to increased AKR1C1 expression mdpi.com |

3 Drug Efflux Pumps (ABC Transporters)

A prominent mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by MDR1/ABCB1) and Multidrug Resistance-Associated Proteins (MRPs, e.g., MRP1/ABCC1) semanticscholar.orggoogle.comiiarjournals.orgnih.govnih.govnih.govyok.gov.tr. These transmembrane proteins actively pump a broad spectrum of drugs, including this compound, out of cancer cells, thereby reducing their intracellular accumulation to sub-therapeutic levels google.comnih.goviiarjournals.orgnih.govnih.govnih.govyok.gov.tr.

This compound is recognized as a substrate for these efflux pumps, contributing to its reduced efficacy in resistant cell lines nih.goviiarjournals.orgnih.govnih.gov. For instance, this compound-resistant cell lines exhibit significantly higher IC50 values compared to their sensitive counterparts, a phenomenon often linked to increased efflux nih.gov. While this compound can be a substrate for P-gp and MRPs, some research suggests it might partially circumvent P-glycoprotein-mediated resistance nih.gov. Compounds that inhibit these efflux pumps, such as PAK-104P, have demonstrated the ability to restore sensitivity to this compound by blocking its efflux nih.gov. Similarly, gallic acid has been shown to enhance this compound's anticancer effect by inhibiting P-glycoprotein function and impairing cellular energy status, thereby reversing drug resistance spandidos-publications.comresearchgate.net.

| Efflux Pump | Role in this compound Resistance | Known Inhibitors/Modulators | Effect on this compound |

| P-glycoprotein (P-gp) | Actively pumps this compound out of cells, reducing intracellular concentration | PAK-104P nih.gov, Gallic acid spandidos-publications.comresearchgate.net | Decreases intracellular accumulation and efficacy |

| MRP1 (ABCC1) | Pumps this compound (often after conjugation) out of cells | PAK-104P nih.gov | Decreases intracellular accumulation and efficacy |

PAK-104P Inhibition of this compound Efflux:

| Transporter | Inhibitor | Inhibition Constant (KI) | Mechanism of Inhibition |

| P-gp | PAK-104P | 0.25 ± 0.05 µM | Non-competitive |

| MRP1 | PAK-104P | 0.06 - 10 µM (range for various substrates including this compound) | Non-competitive |

4 Metabolic Inactivation Pathways

Beyond efflux, this compound can also be inactivated through metabolic processes within the cell. The carbonyl reduction pathway, involving enzymes like aldo-keto reductases (AKRs) and carbonyl reductases (CRs), is a known route for the metabolic inactivation of anthracycline drugs researchgate.net. While specific details on this compound's complete metabolic inactivation profile are still being elucidated, enzymes like AKR1C1 are implicated not only in ROS detoxification but also in the metabolism of various anticancer drugs mdpi.com. These metabolic transformations can convert this compound into less active or inactive metabolites, contributing to cellular resistance.

List of Compounds Mentioned:

this compound (THP)

Doxorubicin (B1662922) (DOX)

Cisplatin

Carboplatin

Oxaliplatin

Gemcitabine

Vincristine

Etoposide

Gramicidin D

Taxanes

5-Fluorouracil (B62378) (5-FU)

Irinotecan

Procarbazine

T-2 toxin

Verracurin A

Roridin A

Anguidine

Vindesine

Dacarbazine

Mannomustine

Mitobronitol

Mitolactol

Pipobroman

Gacytosine

Arabinoside (Ara-C)

Cyclophosphamide

Thiotepa

Taxoids

Losoxantrone

Podophyllinic acid

2-ethylhydrazide

PSK® polysaccharide complex

Razoxane

Rhizoxin

Sizofuran

Spirogermanium

Tenuazonic acid

Triaziquone

2,2′, 2″-trichlorotriethylamine

Urethan

Brostallicin

Satraplatin (JM-216)

Olaparib

Anlotinib

Gallic Acid (GA)

Rutin

Schisandrin B (SchB)

Tempol

Aspirin

Omeprazole

Verapamil

PAK-104P

Hydrogen Peroxide (H2O2)

4-hydroxynonenal (4-HNE)

Glutathione (GSH)

Glutathione S-Transferase (GST)

P-glycoprotein (P-gp)

Multidrug Resistance-Associated Protein (MRP)

MRP1

MRP3

MRP4

MRP5

BCRP/MXR1

LRP (Lung resistance-related protein)

AKR1C1

AKR1C3

CBR1

Nrf2

Keap1

GRP78

miR-495-3p

p53

Bcl-2

Survivin (BIRC5)

Topoisomerase IIα

NAD(P)H-quinone oxidoreductase 1 (NQO1)

UDP-glucuronosyltransferase1A1 (UGT1A1)

GSTP1

BRCA2

PI3K

AKT

mTOR

NF-κB

HIF-1α

ROS1

JNK

Preclinical Efficacy and Therapeutic Applications in Vitro and in Vivo Models

In Vitro Cytotoxicity and Antiproliferative Activity

The in vitro efficacy of pirarubicin (B1684484) has been demonstrated across a diverse range of cancer cell lines, showcasing its broad-spectrum antiproliferative capabilities.

Panel of Cancer Cell Lines Susceptibility

This compound has shown cytotoxic effects against various cancer cell lines. In studies involving gynecologic cancers, this compound was tested against a panel of 10 cell lines, including those sensitive and resistant to doxorubicin (B1662922). nih.gov The tested cell lines included ECC1, HEC1B, BG1, SKOV3, AN3, AE7, HEC1A, CAOV3, SKUT1B, and ME180. nih.gov Further research has confirmed its activity in other gynecological malignancies, such as cervical cancer cell lines (HeLa, C33A, SiHa) and ovarian cancer cell lines (A2780, A2780cis, A2780ADR). researchgate.netnih.gov

The compound's efficacy extends to bladder cancer, where it has been evaluated in cell lines such as T24, UMUC3, TCCSUP, 5637, 253J, EJ, J82, and BIU-87. nih.govmedchemexpress.comnih.gov In the context of solid tumors, this compound has demonstrated activity against human colon cancer cell lines HT-29, MoCR, and DLD-1, as well as the breast cancer cell line MCF-7. nih.gov Its cytotoxic profile also includes activity against mouse lymphoma L5178Y cells, sarcoma S-180 cells, and pancreatic cancer SUIT2 cells. mdpi.comresearchgate.net Additionally, this compound has been shown to be effective against hepatocellular carcinoma cells (Huh7) and triple-negative breast cancer cells (MDA-MB-231). medsci.orgportlandpress.com

Dose-Response Characterization and IC50 Determination

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for this compound across various cancer cell lines. promegaconnections.comamstat.org These values are typically derived from dose-response curves. nih.gov For instance, in a panel of gynecologic cancer cell lines, those with an IC50 value below 0.2 µg/ml for doxorubicin were considered sensitive. nih.gov In these sensitive lines, this compound was found to be 1.6 times more potent than doxorubicin. nih.gov For the doxorubicin-resistant lines, this compound was 3.4 times more potent. nih.gov

In cervical cancer cell lines, the IC50 values for this compound were 823 ng/ml in C33A cells, 512 ng/ml in SiHa cells, and 482 ng/ml in HeLa cells. nih.gov For the pancreatic cancer cell line SUIT2, the IC50 of this compound was determined from dose-response curves following different incubation periods. researchgate.net Studies on this compound-resistant triple-negative breast cancer cells (MDA-MB-231R) showed a significantly higher IC50 (1.296 μM) compared to the parental MDA-MB-231 cells (0.274 μM). portlandpress.com Furthermore, this compound exhibited inhibitory activity against M5076 and Ehrlich cells with IC50 values of 0.366 and 0.078 μM, respectively. medchemexpress.com

A comparison of IC50 values for this compound (THP) and a polymer-conjugated form (P-THP) in ovarian cancer cell lines (A2780, A2780cis, and A2780ADR) revealed that after 3 hours of treatment, the IC50 values for P-THP were 2-5 times higher than for free this compound. researchgate.net However, after 72 hours, the cytotoxicity was nearly equivalent. researchgate.net

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Source |

|---|---|---|---|

| C33A | Cervical Cancer | 823 ng/ml | nih.gov |

| SiHa | Cervical Cancer | 512 ng/ml | nih.gov |

| HeLa | Cervical Cancer | 482 ng/ml | nih.gov |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.274 μM | portlandpress.com |

| MDA-MB-231R | This compound-Resistant Triple-Negative Breast Cancer | 1.296 μM | portlandpress.com |

| M5076 | Not Specified | 0.366 μM | medchemexpress.com |

Effects on Cancer Stem Cells and Spheroid Models

Cancer stem cells (CSCs) are a subpopulation within tumors that are believed to drive tumor growth and recurrence. sigmaaldrich.com Three-dimensional (3D) spheroid cultures are increasingly used as in vitro models because they can enrich for CSCs and better mimic the in vivo tumor microenvironment. sigmaaldrich.comaccscience.comnih.govbmrat.org Studies have shown that cells grown in 3D spheroids can exhibit increased resistance to chemotherapeutic agents. accscience.comresearchgate.net

The efficacy of this compound has been evaluated in these more complex models. For example, SMA-pirarubicin micelles have demonstrated cytotoxic effects in human colon and breast cancer cell lines grown in vitro. nih.gov In pancreatic cancer SUIT2 cells, the uptake and cytotoxicity of this compound have been studied in both monolayer and spheroid cultures. researchgate.net These studies are crucial for understanding how this compound may affect the subpopulation of cancer cells responsible for treatment failure and metastasis.

In Vivo Antitumor Activity in Animal Models

The antitumor effects of this compound have been substantiated in various animal models, providing preclinical evidence of its therapeutic potential.

Xenograft Models (e.g., Nude Mice with Human Tumor Implants)

Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research. idibell.catnih.govcas.czbiocompare.com this compound has demonstrated significant antitumor activity in several xenograft models.

In nude mice bearing human colon cancer xenografts, this compound treatment has been shown to inhibit tumor growth. nih.gov Similarly, in a hepatocellular carcinoma xenograft model using Huh7 cells, the combination of a RIPK1 inhibitor with this compound resulted in a synergistic antitumor effect. medsci.org

Studies on gynecological malignancies have also utilized xenograft models. A polymer-conjugated form of this compound (P-THP) significantly suppressed tumor growth in mice with MES-SA C9, A2780, and A2780cis xenografts. mdpi.com In a model of cervical cancer, this compound treatment suppressed tumor growth by approximately 20%. nih.gov

Furthermore, the antitumor activity of this compound was investigated in a murine model using S-180 tumor-bearing mice, where it was shown to be effective in suppressing tumor growth. mdpi.com

Table 2: Summary of this compound In Vivo Antitumor Activity in Xenograft Models

| Cancer Type | Cell Line/Tumor | Animal Model | Key Findings | Source |

|---|---|---|---|---|

| Colon Cancer | Human Colon Cancer | Nude Mice | Inhibition of tumor growth. | nih.gov |

| Hepatocellular Carcinoma | Huh7 | Nude Mice | Synergistic antitumor effect when combined with a RIPK1 inhibitor. | medsci.org |

| Gynecological Malignancies | MES-SA C9, A2780, A2780cis | BALB/c Nude Mice | Significant suppression of tumor growth with P-THP. | mdpi.com |

| Cervical Cancer | Not Specified | Not Specified | 20% suppression of tumor growth. | nih.gov |

Syngeneic Models and Immunocompetent Animal Systems

Syngeneic models, where tumor cells from an inbred strain are implanted into an immunocompetent animal of the same strain, are valuable for studying the interplay between the immune system and cancer therapies. taconic.comoncodesign-services.comcrownbio.comovariancanada.org

In a murine liver metastasis model using colorectal cancer cells, SMA-pirarubicin micelles inhibited the growth of liver metastases by 87% and significantly improved survival. nih.gov Another study utilized a rat bladder cancer in situ model induced by N-methyl-N-nitrosourea to evaluate a single-walled carbon nanotube-pirarubicin conjugate, which showed higher tumor depression compared to this compound alone. nih.govscielo.br

These studies in immunocompetent models are critical for evaluating immunomodulatory effects of cancer therapies and provide a more physiologically relevant system for predicting clinical outcomes. oncodesign-services.com

Orthotopic Tumor Models and Metastasis Inhibition

This compound has demonstrated significant efficacy in preclinical orthotopic tumor models and in the inhibition of metastasis. Studies utilizing these clinically relevant models, where tumors are implanted in the organ of origin, provide valuable insights into the compound's therapeutic potential.

In a murine model of colorectal cancer liver metastasis, treatment with styrene-maleic acid copolymer (SMA)-pirarubicin micelles resulted in an 87% inhibition of tumor growth. nih.gov This treatment was found to induce both apoptosis and necrosis within the metastatic nodules. nih.gov The intervention led to a notable improvement in survival, with 40% of the treated mice surviving at 60 days post-induction of metastasis, whereas all untreated control mice succumbed to the disease. nih.gov Further investigation into the mechanism revealed that SMA-pirarubicin induces tumor-selective oxidative stress. nih.gov It generates reactive oxygen species (ROS) almost exclusively within the tumor tissue, with minimal levels detected in serum or cardiac tissue, and concurrently decreases tumor hypoxia. nih.gov

Another study using a rabbit VX2 tumor model with hepatic implantation showed that intraportal administration of this compound was more effective than intravenous administration in preventing extrahepatic dissemination of the cancer. Similarly, in a rabbit model with surgically implanted VX2 liver tumors, intra-arterial hepatic (i.a.h.) administration of this compound resulted in a significantly lower tumor growth rate (3 ± 2%) compared to the intravenous-treated group (58 ± 9%). nih.gov